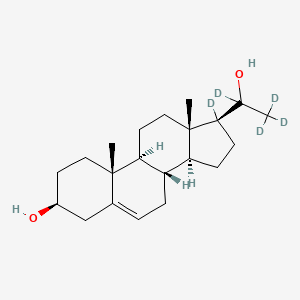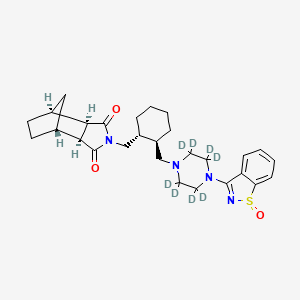
Lurasidone sulfoxide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lurasidone sulfoxide-d8 is a deuterated derivative of lurasidone sulfoxide, which is a metabolite of lurasidone. Lurasidone is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lurasidone due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lurasidone sulfoxide-d8 typically involves the deuteration of lurasidone sulfoxide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
Lurasidone sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to lurasidone.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Lurasidone sulfone-d8.
Reduction: Lurasidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lurasidone sulfoxide-d8 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of lurasidone.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of lurasidone.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Biological Studies: Understanding the interaction of lurasidone with biological targets and its effects on cellular pathways.
Wirkmechanismus
Lurasidone sulfoxide-d8, like lurasidone, exerts its effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂A receptors . It also has partial agonist activity at serotonin 5-HT₁A receptors and antagonistic activity at serotonin 5-HT₇ receptors . These interactions modulate neurotransmitter activity in the brain, leading to its antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.
Lurasidone sulfoxide: The non-deuterated metabolite of lurasidone.
Other Atypical Antipsychotics: Such as risperidone, olanzapine, and quetiapine.
Uniqueness
Lurasidone sulfoxide-d8 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms helps in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C28H36N4O3S |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2 |
InChI-Schlüssel |
MDYJLJKDGQUHSJ-WMRHRWEHSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


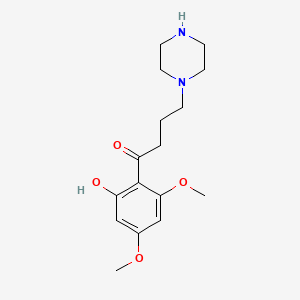
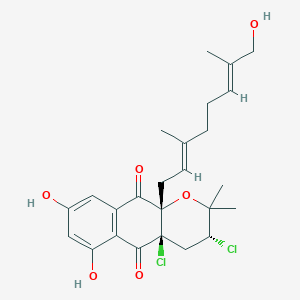
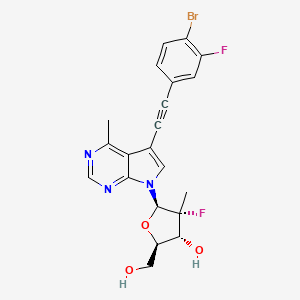
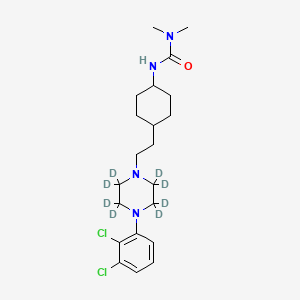
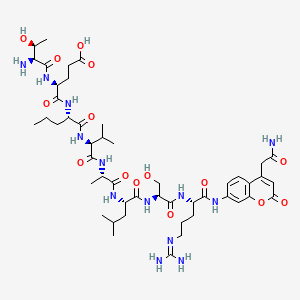
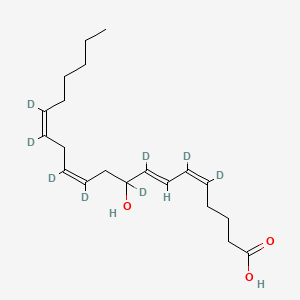
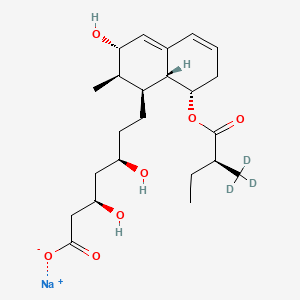

![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
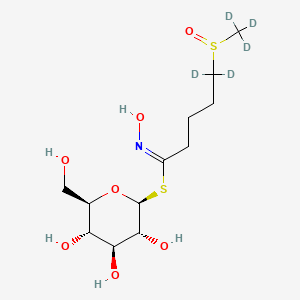
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
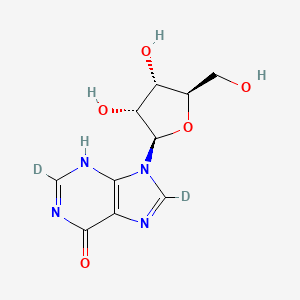
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
